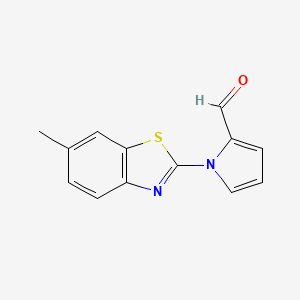

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a pyrrole ring further enhances the compound’s potential for various applications in medicinal chemistry and materials science.

Métodos De Preparación

The synthesis of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The pyrrole ring can be introduced through a subsequent reaction with a suitable pyrrole precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as microwave irradiation or one-pot multicomponent reactions, to enhance yield and efficiency .

Análisis De Reacciones Químicas

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall pharmacological profile .

Comparación Con Compuestos Similares

1-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-3-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group, which can influence its reactivity and biological activity.

6-Methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carboxylic acid:

Actividad Biológica

1-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C13H10N2OS

- Molecular Weight : 242.3 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes critical for bacterial cell wall synthesis, particularly DprE1, which is involved in the biosynthesis of mycobacterial cell walls. This inhibition can lead to the disruption of cell wall integrity in Mycobacterium tuberculosis.

- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential, thus promoting programmed cell death.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit potent antimicrobial properties, particularly against Mycobacterium species, with minimum inhibitory concentrations (MIC) reported as low as 0.016 μg/mL .

Antitubercular Activity

A study focused on the structure-activity relationship (SAR) of pyrrole derivatives found that modifications to the pyrrole ring significantly influenced anti-tubercular activity. For instance, compounds with bulky substituents exhibited enhanced potency against Mycobacterium tuberculosis compared to simpler analogs. The study highlighted that the presence of electron-withdrawing groups on the phenyl or pyridyl substituents further increased activity .

| Compound | Structure | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 1 | Base structure | >32 | >64 |

| Compound 5 | Adamantyl group | <0.016 | 11.8 |

| Compound 16 | Fluorophenyl moiety | <0.016 | >64 |

Apoptotic Mechanism

In vitro studies demonstrated that treatment with this compound led to increased caspase activity in cancer cell lines. The compound's ability to disrupt mitochondrial membranes was confirmed through assays measuring mitochondrial potential changes and caspase activation levels.

Toxicity and Selectivity

The selectivity index (SI) for several derivatives was calculated to assess their therapeutic window. Compounds showing low cytotoxicity alongside potent antimicrobial effects were identified as promising candidates for further development. For example, some derivatives exhibited SI values ranging from 788 to 3669, indicating a favorable balance between efficacy and safety .

Propiedades

IUPAC Name |

1-(6-methyl-1,3-benzothiazol-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-4-5-11-12(7-9)17-13(14-11)15-6-2-3-10(15)8-16/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRQKWGOBSLFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3C=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.